“2-Nitro-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the empirical formula C8H5BrF3NO2 and a molecular weight of 284.03 . It is used as an intermediate in various chemical reactions .
The molecular structure of “2-Nitro-4-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string [O-]N+c1cc(ccc1CBr)C(F)(F)F . The InChI key for this compound is XAEZZJSUMIHJQS-UHFFFAOYSA-N .
“2-Nitro-4-(trifluoromethyl)benzyl bromide” is a yellow solid . It has a boiling point of 36-39°C . It is insoluble in water .
2-Nitro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula and a CAS number of 162333-02-0. This compound is classified as a halogenated aromatic compound, specifically a brominated nitro compound. It is primarily used as an intermediate in organic synthesis and as a laboratory reagent. The trifluoromethyl group enhances its reactivity and solubility properties, making it valuable in various chemical applications .
The synthesis of 2-nitro-4-(trifluoromethyl)benzyl bromide can be achieved through several methods. One notable method involves multiple steps:
This multi-step process allows for the efficient production of 2-nitro-4-(trifluoromethyl)benzyl bromide while minimizing waste and reducing energy consumption compared to traditional methods .
The molecular structure of 2-nitro-4-(trifluoromethyl)benzyl bromide features a benzene ring substituted with a nitro group and a trifluoromethyl group at the para position relative to a bromobenzyl moiety.
The presence of the trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its electrophilicity.
2-Nitro-4-(trifluoromethyl)benzyl bromide can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex organic molecules from this compound .
The mechanism of action for reactions involving 2-nitro-4-(trifluoromethyl)benzyl bromide typically involves:
These mechanisms highlight the compound's reactivity due to its electrophilic nature imparted by both the nitro and trifluoromethyl groups .
These properties make it suitable for various synthetic applications in organic chemistry .
2-Nitro-4-(trifluoromethyl)benzyl bromide is utilized in several scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7